Hnash

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : NSAH peut être synthétisé par une réaction de condensation entre le salicylaldéhyde et la 2-hydroxynathalène-1-carbohydrazide. La réaction a généralement lieu dans une solution d'éthanol sous reflux pendant plusieurs heures. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle pour NSAH ne soient pas largement documentées, la synthèse implique généralement des réactions de condensation à grande échelle suivies de processus de purification tels que la cristallisation ou la chromatographie pour garantir une pureté et un rendement élevés .

Types de réactions :

Oxydation : NSAH peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, formant des quinones.

Réduction : Le composé peut être réduit en son dérivé hydrazine correspondant.

Substitution : NSAH peut participer à des réactions de substitution nucléophile, en particulier au niveau du carbone carbonyle.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Dérivés de la quinone.

Réduction : Dérivés de l'hydrazine.

Substitution : Divers benzohydrazides substitués en fonction du nucléophile utilisé

4. Applications de la recherche scientifique

NSAH a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme inhibiteur dans des études enzymatiques.

Biologie : Étudié pour son potentiel à inhiber la ribonucléotide réductase, affectant la synthèse de l'ADN et la prolifération cellulaire.

Médecine : Exploré pour son activité antitumorale, en particulier dans les lignées cellulaires cancéreuses telles que MDA-231, HCT116 et Panc1

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et comme intermédiaire chimique dans divers processus industriels

5. Mécanisme d'action

NSAH exerce ses effets en se liant au site catalytique de la ribonucléotide réductase humaine, inhibant son activité. Cette inhibition entraîne une diminution des niveaux de désoxyribonucléotide triphosphates (dGTP et dATP) dans la cellule, entraînant un arrêt en phase S et empêchant la synthèse de l'ADN. L'affinité de liaison du composé et le mode d'inhibition compétitif ont été confirmés par diverses analyses biochimiques .

Composés similaires :

Gemcitabine : Un autre inhibiteur de la ribonucléotide réductase utilisé dans le traitement du cancer.

Hydroxyurée : Un inhibiteur bien connu de la ribonucléotide réductase avec des applications similaires en thérapie anticancéreuse.

Unicité de NSAH : NSAH est unique en raison de sa structure non nucléosidique, qui lui permet d'inhiber la ribonucléotide réductase sans être incorporée à l'ADN. Cette propriété réduit le potentiel d'effets mutagènes par rapport aux analogues nucléosidiques comme la gemcitabine .

Applications De Recherche Scientifique

Electrocatalytic Applications

Recent studies have highlighted the use of high-entropy alloys and compounds (HEAs and HECs), which may include Hnash, in electrocatalytic energy conversion. These materials have shown promise in several reactions critical for energy sustainability, including:

- Hydrogen Evolution Reaction (HER)

- Oxygen Evolution Reaction (OER)

- Carbon Dioxide Reduction Reaction (CO2RR)

- Methanol Oxidation Reaction (MOR)

The unique properties of this compound, when combined with other elements in HEAs and HECs, can enhance catalytic activity and stability, making it a valuable candidate for future energy applications .

Biomedical Research

This compound has been investigated for its potential role in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH). Clinical trials have focused on evaluating various treatments targeting NASH, where compounds like this compound may play a role in:

- Reducing liver fat content

- Improving liver function tests

- Preventing progression to cirrhosis

For instance, studies have shown that specific compounds can significantly reduce hepatic fat fractions and improve metabolic parameters in patients with NASH .

Case Study: Clinical Trials on NASH

| Study | Treatment | Outcome |

|---|---|---|

| Phase IIa | FGF19 Agonist | 79% liver fat reduction vs. 7% placebo |

| Phase IIb | SCD1 Inhibitor | 12.6% liver fat reduction vs. 6.4% placebo |

| Ongoing Trials | Obeticholic Acid | Evaluating safety and effectiveness on fibrosis |

These findings suggest that compounds like this compound could be pivotal in developing new therapeutic strategies for managing NASH and related conditions .

Material Science

In material science, the incorporation of this compound into composite materials has shown potential benefits in enhancing mechanical properties and thermal stability. Research indicates that high-entropy compounds can lead to materials with superior performance characteristics suitable for various industrial applications.

Mécanisme D'action

NSAH exerts its effects by binding to the catalytic site of human ribonucleotide reductase, inhibiting its activity. This inhibition leads to a decrease in the levels of deoxyribonucleotide triphosphates (dGTP and dATP) in the cell, causing S-phase arrest and preventing DNA synthesis. The compound’s binding affinity and competitive inhibition mode have been confirmed through various biochemical assays .

Comparaison Avec Des Composés Similaires

Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer treatment.

Hydroxyurea: A well-known ribonucleotide reductase inhibitor with similar applications in cancer therapy.

Uniqueness of NSAH: NSAH is unique due to its nonnucleoside structure, which allows it to inhibit ribonucleotide reductase without being incorporated into DNA. This property reduces the potential for mutagenic effects compared to nucleoside analogs like gemcitabine .

Activité Biologique

Hnash, often referenced in the context of non-alcoholic steatohepatitis (NASH), is a compound that has garnered attention for its potential therapeutic effects on liver diseases. NASH is characterized by inflammation and damage in the liver due to fat accumulation, and it poses significant health risks, including cirrhosis and liver cancer. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and case studies that illustrate its efficacy.

This compound primarily functions through several biological pathways that are crucial in the management of NASH:

- Fibroblast Growth Factor 21 (FGF21) Analog : this compound is a glycoPEGylated analog of FGF21, which has been shown to have beneficial effects on hepatic steatosis, injury, and fibrosis. The glycoPEGylation technology enhances its biological activity and prolongs its half-life in circulation, allowing for less frequent dosing regimens .

- Regulation of Lipid Metabolism : this compound influences lipid metabolism by modulating key metabolic pathways involved in fat storage and breakdown. This regulation helps reduce hepatic fat accumulation and improves overall metabolic health .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that can mitigate liver inflammation associated with NASH. This action is essential in preventing further liver damage and progression to more severe stages of the disease .

Clinical Studies

Recent clinical trials have provided insights into the safety and efficacy of this compound in treating NASH:

- Phase 1b/2a Clinical Trial : A multicenter, randomized, double-blind study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with NASH or non-alcoholic fatty liver disease (NAFLD). Results indicated significant reductions in liver fat as measured by MRI-PDFF after treatment with this compound over a 12-week period .

- Comparative Efficacy : In comparison to placebo, patients receiving this compound showed statistically significant improvements in key lipid parameters and liver function tests. The favorable tolerability profile suggests that this compound can be administered safely over extended periods .

Case Studies

Several case studies highlight the practical applications and outcomes associated with this compound treatment:

- Case Study from nRollmed : A pharmaceutical company engaged in a Phase 3 trial with this compound reported successful patient recruitment strategies that exceeded industry standards for NASH trials. Out of 122 patients referred, 33 consented to participate, demonstrating the compound's potential in real-world clinical settings .

- NashBio Research : NashBio documented several case studies showcasing the effectiveness of this compound in various research contexts. These studies emphasized data-driven approaches to understanding patient outcomes and drug efficacy in treating NASH .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Phase | Number of Patients | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase 1b/2a | 83 | 12 weeks | Significant reduction in liver fat; favorable tolerability profile |

| Phase 3 | 122 | Ongoing | Exceeded recruitment benchmarks; promising patient outcomes reported |

Propriétés

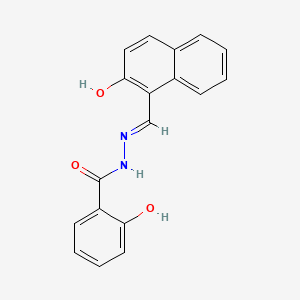

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSJOLDICPVVAV-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54009-54-0 | |

| Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.